![molecular formula C23H28N2O4 B2696580 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 333434-57-4](/img/structure/B2696580.png)
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPMP and belongs to the class of organic compounds called enamides.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
This compound, featuring both morpholine and enamide functional groups, is likely involved in chemical synthesis and reactivity studies. For example, reactions of similar structures with morpholine and other amines have been explored for the synthesis of amides and enamines, demonstrating the versatility of such compounds in organic synthesis (Buggle, McManus, & O'sullivan, 1978)[https://consensus.app/papers/reactions-3alkoxy-3alkylthiobenzobthiophen-11dioxides-buggle/86ca628a5370528e9aab59dfae9d53c2/?utm_source=chatgpt].
Potential in Drug Development
Compounds with morpholin-4-yl phenyl and enamide groups have been investigated in drug development, particularly in the synthesis of potent inhibitors targeting specific enzymes or receptors. The synthesis of Gefitinib, a notable cancer therapy drug, involves similar processes, indicating the potential of such structures in medicinal chemistry (Jin, Chen, Zou, Shi, & Ren, 2005)[https://consensus.app/papers/synthesis-gefitinib-jin/1900d1fc29555784984b8112401dd96a/?utm_source=chatgpt].
Imaging Agents in Medical Research
The structure’s similarity to compounds used in developing imaging agents for diseases like Parkinson's indicates its potential applicability in creating diagnostic tools. For instance, the synthesis of [11C]HG-10-102-01, aimed at imaging LRRK2 enzyme activity in Parkinson's disease, highlights the role of such molecular frameworks in biomedical research (Wang, Gao, Xu, & Zheng, 2017)[https://consensus.app/papers/synthesis-11chg1010201-agent-imaging-lrrk2-parkinsons-wang/21c90073b49550e58ad16fb5e007f79d/?utm_source=chatgpt].
Advanced Materials and Polymers
The presence of specific functional groups in the compound's structure points to its potential use in synthesizing advanced materials, such as biodegradable polyesteramides with pendant functional groups for biomedical applications. This reflects the compound's utility in developing materials with specific physical, chemical, or biological properties (Veld, Dijkstra, & Feijen, 1992)[https://consensus.app/papers/synthesis-polyesteramides-pendant-groups-veld/6663192ccbc45c0fa05b8a93e05a98b1/?utm_source=chatgpt].
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-14-29-21-10-4-18(17-22(21)27-2)5-11-23(26)24-19-6-8-20(9-7-19)25-12-15-28-16-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGDZBNMUUSNFZ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

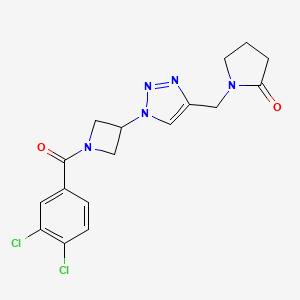

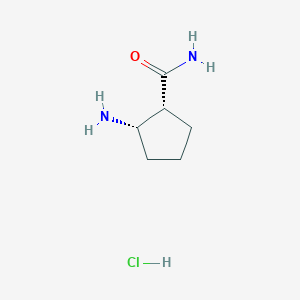
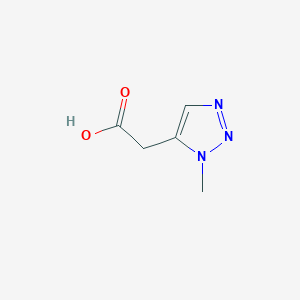
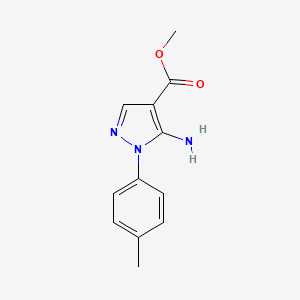
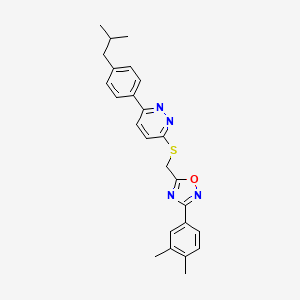
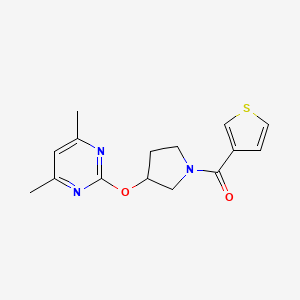
![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)
![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)